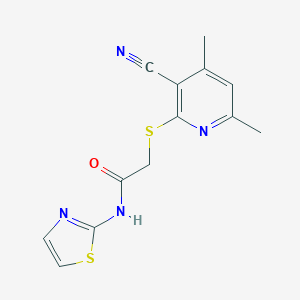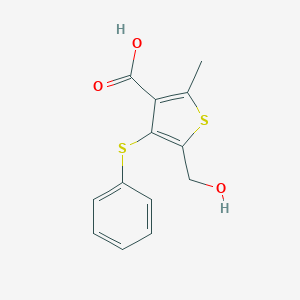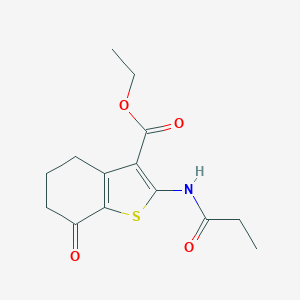![molecular formula C14H11NO2S B510459 5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one CAS No. 63274-60-2](/img/structure/B510459.png)
5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one is a chemical compound with the molecular formula C14H11NO2S . It has a molecular weight of 257.31 .
Molecular Structure Analysis
The molecular structure of this compound consists of a thieno[2,3-d][1,3]oxazin-4-one core with phenyl and methyl substituents .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 474.1±55.0 °C and a predicted density of 1.25±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
DMPT has been used in a variety of scientific research applications, including drug development and drug discovery. It has been used in the study of the structure-activity relationships of drugs, in the development of new drugs, and in the synthesis of other compounds. DMPT has also been used as a model compound to study the mechanism of action of various drugs.
Wirkmechanismus
The mechanism of action of DMPT is not well understood. However, it is believed that it binds to certain proteins and enzymes in the body, which then leads to the inhibition of certain biochemical processes. For example, DMPT has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects
DMPT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. It has also been shown to inhibit the enzyme glutathione S-transferase, which is involved in the detoxification of drugs and other xenobiotics. In addition, DMPT has been shown to have antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using DMPT in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, DMPT is stable and has a low toxicity, making it safe to use in laboratory experiments. However, DMPT is not very soluble in water and may not be suitable for some applications.
Zukünftige Richtungen
There are many potential future directions for research involving DMPT. One potential direction is to further explore its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further research could be done to explore the potential therapeutic applications of DMPT, such as its use as an anti-inflammatory or antioxidant agent. Finally, further research could be done to explore the potential of DMPT as a drug discovery tool.
Synthesemethoden
DMPT can be synthesized through a two-step process. The first step involves the reaction of 4-chloro-2-nitrobenzaldehyde and 2-aminothiophenol in the presence of sodium carbonate to form a Schiff base. The second step involves the reaction of the Schiff base with dimethylformamide and sodium hydroxide to form DMPT.
Eigenschaften
IUPAC Name |
5,6-dimethyl-2-phenylthieno[2,3-d][1,3]oxazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-8-9(2)18-13-11(8)14(16)17-12(15-13)10-6-4-3-5-7-10/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXBABRHIHRGAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)OC(=N2)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-Dimethyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B510407.png)
![2-[(4-oxo-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B510408.png)

![methyl 2-[2-(4-methylpiperidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B510415.png)
![4-[2-(4-morpholinyl)ethyl]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B510422.png)
![4-{[3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B510423.png)

![Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B510426.png)
![2,3,8,9,10,11-Hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione](/img/structure/B510427.png)
![N-[3-(4-ethylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B510429.png)

![2-(m-Tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B510440.png)